molecular formula C12H15N5O2 B15054730 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B15054730
M. Wt: 261.28 g/mol
InChI Key: RKAYCIFYKNJDDW-UHFFFAOYSA-N
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Description

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazolopyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves the formation of the triazolopyrazine core followed by the introduction of the piperidine and carboxylic acid functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid can yield the triazolopyrazine core . Subsequent functionalization steps introduce the piperidine and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazolopyrazine core is known to interact with various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of the triazolopyrazine core with the piperidine and carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H15N5O2/c1-8-7-17-10(6-13-15-17)11(14-8)16-4-2-9(3-5-16)12(18)19/h6-7,9H,2-5H2,1H3,(H,18,19)

InChI Key

RKAYCIFYKNJDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=N2)C(=N1)N3CCC(CC3)C(=O)O

Origin of Product

United States

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